molecular formula C16H26BrNO B4915502 6-(4-bromophenoxy)-N-butylhexan-1-amine

6-(4-bromophenoxy)-N-butylhexan-1-amine

Cat. No.: B4915502
M. Wt: 328.29 g/mol
InChI Key: OARXEBFLILLFNO-UHFFFAOYSA-N
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Description

6-(4-bromophenoxy)-N-butylhexan-1-amine is an organic compound that features a bromophenoxy group attached to a hexyl chain, which is further linked to a butylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenoxy)-N-butylhexan-1-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenoxy)-N-butylhexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxy compounds.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Mechanism of Action

The mechanism of action of 6-(4-bromophenoxy)-N-butylhexan-1-amine involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromophenoxy group with a hexyl chain and a butylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-(4-bromophenoxy)-N-butylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARXEBFLILLFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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